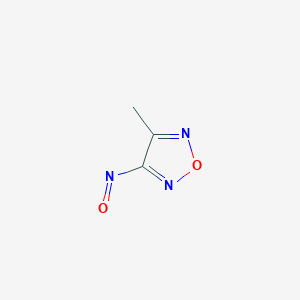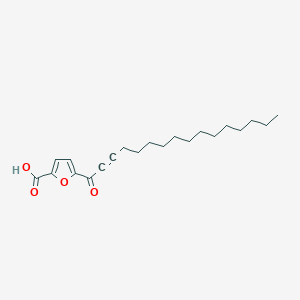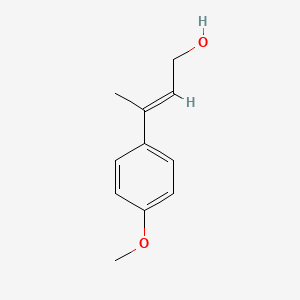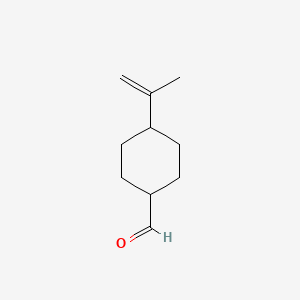
Copper;oxotin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper;oxotin is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its ability to undergo various chemical reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Copper;oxotin can be synthesized through several methods, including the reaction of copper salts with oxotin precursors under controlled conditions. One common method involves the use of copper sulfate and oxotin in an aqueous solution, followed by precipitation and purification processes. The reaction conditions typically include maintaining a specific pH and temperature to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as filtration, crystallization, and drying to obtain the final product in its pure form. The use of advanced technologies and equipment ensures high efficiency and consistency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
Copper;oxotin undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form copper oxides and other related compounds.
Reduction: It can also be reduced under specific conditions to yield different copper-containing products.
Substitution: this compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include acids, bases, and oxidizing agents. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from reactions involving this compound include various copper oxides, copper salts, and other copper-containing compounds. These products have diverse applications in different fields.
Aplicaciones Científicas De Investigación
Copper;oxotin has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions and processes.
Biology: this compound is studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems and as an antimicrobial agent.
Industry: this compound is used in the production of advanced materials, coatings, and electronic components.
Mecanismo De Acción
The mechanism of action of Copper;oxotin involves its interaction with molecular targets and pathways in biological systems. It can act as a catalyst in redox reactions, facilitating the transfer of electrons and promoting various biochemical processes. The specific molecular targets and pathways involved depend on the context of its application, such as in catalysis or therapeutic interventions.
Comparación Con Compuestos Similares
Copper;oxotin can be compared with other copper-containing compounds, such as copper sulfate, copper oxide, and copper chloride. While these compounds share some similarities in their chemical properties, this compound is unique in its specific reactivity and potential applications. For example:
Copper Sulfate: Commonly used in agriculture and as a laboratory reagent.
Copper Oxide: Widely used in catalysis and as a pigment.
Copper Chloride: Used in various industrial processes and as a catalyst.
This compound stands out due to its versatility and potential for use in advanced scientific research and industrial applications.
Propiedades
Número CAS |
149887-77-4 |
|---|---|
Fórmula molecular |
CuOSn |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
copper;oxotin |
InChI |
InChI=1S/Cu.O.Sn |
Clave InChI |
HOFIJBMBYYEBNM-UHFFFAOYSA-N |
SMILES canónico |
O=[Sn].[Cu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Bis[4-(ethenyloxy)butyl] pentanedioate](/img/structure/B14281622.png)
![N'-hydroxy-1-azabicyclo[2.2.2]octane-3-carboximidamide](/img/structure/B14281626.png)
![2,3,5,6-Tetrachloro-4-[(furan-2-yl)methoxy]phenol](/img/structure/B14281629.png)




![2-(Ethylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14281667.png)
![5-[5-(Hydroxymethyl)furan-2-carbonyl]pyrimidin-2(1H)-one](/img/structure/B14281674.png)

